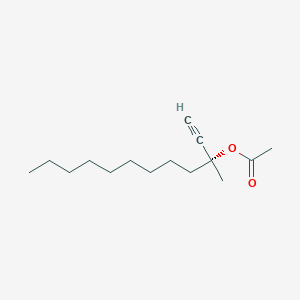
1-Dodecyn-3-ol, 3-methyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyn-3-ol, 3-methyl-, acetate is an organic compound with the molecular formula C15H26O2. It is a derivative of 1-dodecyn-3-ol, where the hydroxyl group is acetylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyn-3-ol, 3-methyl-, acetate typically involves the acetylation of 1-dodecyn-3-ol. This can be achieved through the reaction of 1-dodecyn-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Dodecyn-3-ol, 3-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Dodecyn-3-ol, 3-methyl-, acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-dodecyn-3-ol, 3-methyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Dodecyn-3-ol, 3,7,11-trimethyl-, acetate: Similar structure but with additional methyl groups.
3-Methyl-1-dodecyn-3-ol: The parent compound without the acetate group
Uniqueness
1-Dodecyn-3-ol, 3-methyl-, acetate is unique due to its specific acetylated structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields .
Properties
CAS No. |
72152-85-3 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(3R)-3-methyldodec-1-yn-3-yl] acetate |
InChI |
InChI=1S/C15H26O2/c1-5-7-8-9-10-11-12-13-15(4,6-2)17-14(3)16/h2H,5,7-13H2,1,3-4H3/t15-/m0/s1 |
InChI Key |
RPFHIWFUNZNYNJ-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCC[C@](C)(C#C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCC(C)(C#C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















